2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone
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Overview
Description
2,2-Di([1,1’-biphenyl]-4-yl)-1-phenylethanone is an organic compound that belongs to the class of ketones It is characterized by the presence of two biphenyl groups and one phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di([1,1’-biphenyl]-4-yl)-1-phenylethanone typically involves the reaction of biphenyl derivatives with phenylacetyl chloride under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2-Di([1,1’-biphenyl]-4-yl)-1-phenylethanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Di([1,1’-biphenyl]-4-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2,2-Di([1,1’-biphenyl]-4-yl)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,2-Di([1,1’-biphenyl]-4-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its biphenyl groups allow for strong π-π interactions with aromatic amino acids in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various chemical syntheses.
4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in dye production and its carcinogenic properties.
2,2’-Dibromobiphenyl: A brominated biphenyl derivative used in organic synthesis.
Uniqueness
2,2-Di([1,1’-biphenyl]-4-yl)-1-phenylethanone is unique due to its combination of biphenyl and phenyl groups, which confer distinct chemical and physical properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C32H24O |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-phenyl-2,2-bis(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C32H24O/c33-32(30-14-8-3-9-15-30)31(28-20-16-26(17-21-28)24-10-4-1-5-11-24)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23,31H |
InChI Key |
OEWVWTIJTCSXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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